- Cyclopentenol nucleoside compounds, intermediates for their synthesis and methods of treating viral infections, World Intellectual Property Organization, , ,
Cas no 934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine)
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- Bis(2-methyl-2-propanyl) 1H-imidazo[4,5-c]pyridin-4-ylimidodicarb onate
- CTK5B2062
- NSC163009
- N6,N6-diBoc-3-deazaadenine
- N6,N6''-butane-1,4-diyl-bis-adenosine
- AR-1D7004
- AG-K-35573
- AC1Q4Y3K
- 4-(N6,N6-di-tert-butyloxycarbonylamino)-imidazo[4,5-c]pyridine
- N,N''-1,4-butanediylbis-Adenosine
- 2-[6-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- AC1L6LYM
- IMIDODICARBONIC ACID, 2-(3H-IMIDAZO[4,5-C]PYRIDIN-4-YL)-, 1,3-BIS(1,1-DIMETHYLETHYL) ESTER
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
- IMidodicarbonic acid,2-(3H-iMidazo[4,5-c]pyridin-4-yl)-,1,3-bis(1,1-diMethylethyl) ester
- 1,3-Bis(1,1-dimethylethyl) 2-(3H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (ACI)
- CS-M1572
- tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- CS-14378
- 934816-44-1
- tert-ButylN-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- AKOS037650161
- SCHEMBL13667386
-
- MDL: MFCD22665832
- Inchi: 1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19)
- InChI Key: AWVYKMMHNCVOHU-UHFFFAOYSA-N
- SMILES: O=C(N(C1C2=C(NC=N2)C=CN=1)C(OC(C)(C)C)=O)OC(C)(C)C
Computed Properties
- Exact Mass: 334.16410520g/mol
- Monoisotopic Mass: 334.16410520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.4
- XLogP3: 2.7
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330683-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 100mg |
$433 | 2021-08-18 | |
| Chemenu | CM330683-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 250mg |
$928 | 2021-08-18 | |
| Chemenu | CM330683-1g |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 1g |
$1237 | 2021-08-18 | |
| Chemenu | CM330683-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 100mg |
$286 | 2024-07-19 | |
| Chemenu | CM330683-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 250mg |
$571 | 2024-07-19 | |
| Chemenu | CM330683-1g |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 1g |
$952 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43510-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 98% | 100mg |
¥3862.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43510-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 98% | 250mg |
¥7722.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059076-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 97% | 100mg |
¥2868.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059076-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 97% | 250mg |
¥4971.00 | 2024-04-24 |
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Production Method
Production Method 1
Production Method 2
1.2 Catalysts: Nickel Solvents: Water ; rt; 1 h, rt → 110 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ; 20 min, 45 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 5 min, 70 °C
1.5 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, 50 °C
- A new strategy for the synthesis of 3-deazaneplanocin A, Journal of Chinese Pharmaceutical Sciences, 2010, 19(6), 436-442
Production Method 3
- Synthesis, conformational study and antiviral activity of L-like neplanocin derivatives, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4436-4439
Production Method 4
- 3-Bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin: Synthesis and antiviral activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5182-5184
Production Method 5
- Preparation of nucleobases and amino acids mixed lineage leukemia 1 (MLL1) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Raw materials
- Di-tert-butyl dicarbonate
- 4-Chloro-1H-imidazo4,5-cpyridine
- 1H-imidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Preparation Products
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
Introduction to 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine (CAS No. 934816-44-1)
The compound 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine, identified by the CAS registry number CAS No. 934816-44-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazo[4,5-c]pyridines, which are known for their unique structural features and potential applications in drug design. The presence of the bis(tert-butoxycarbonyl)amino group introduces specific functional properties that make this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of imidazo[4,5-c]pyridines as scaffolds for developing bioactive molecules. The bis(tert-butoxycarbonyl)amino group attached at the 4-position of the imidazo[4,5-c]pyridine ring is particularly notable for its role in modulating the electronic properties and steric effects of the molecule. This modification can significantly influence the compound's interaction with biological targets, such as proteins or enzymes, making it a promising candidate for therapeutic applications.
The synthesis of 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine involves advanced organic synthesis techniques, including multi-component reactions and protection/deprotection strategies. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for further biological evaluations.
In terms of biological activity, this compound has shown potential in modulating key cellular pathways. For instance, studies have demonstrated its ability to inhibit certain kinases and proteases, which are critical targets in diseases such as cancer and inflammatory disorders. The imidazo[4,5-c]pyridine core provides a rigid framework that enhances molecular stability and bioavailability, while the bis(tert-butoxycarbonyl)amino group contributes to hydrogen bonding and hydrophobic interactions with biological targets.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed favorable binding modes with target proteins, providing insights into its mechanism of action. Additionally, pharmacokinetic models predict that this compound may exhibit favorable absorption and distribution profiles, making it a viable candidate for preclinical testing.
In conclusion, 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine (CAS No. 934816-44-1) represents a valuable addition to the arsenal of bioactive molecules under investigation. Its unique structure, combined with recent advances in synthetic and computational methodologies, positions it as a potential lead compound in drug discovery efforts targeting various therapeutic areas.
934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)